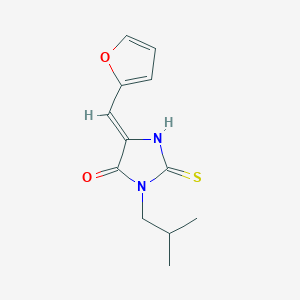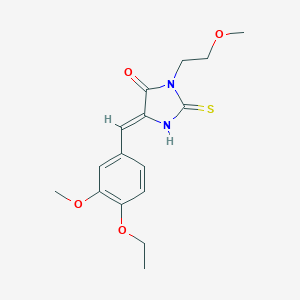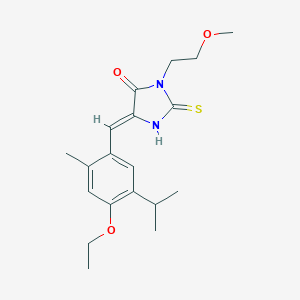![molecular formula C27H24Cl2O5 B305714 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as D609 and is known for its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC).
作用机制
D609 inhibits 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione by binding to the active site of the enzyme and preventing it from catalyzing the hydrolysis of phosphatidylcholine. This inhibition leads to a decrease in the production of phosphatidylcholine, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
D609 has been shown to have various biochemical and physiological effects. Inhibition of 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione by D609 has been shown to reduce the production of reactive oxygen species, which are known to be involved in the pathogenesis of various diseases. Additionally, D609 has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One of the main advantages of using D609 in lab experiments is its ability to inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione selectively. This allows researchers to study the effects of 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione inhibition without affecting other pathways. However, one of the limitations of using D609 is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of D609. One of the most promising directions is the development of D609-based therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of D609 and its effects on different signaling pathways. Finally, the development of more efficient synthesis methods for D609 could lead to its wider use in various fields of research.
Conclusion:
In conclusion, D609 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to selectively inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has led to its use in the study of various diseases, including cancer, inflammation, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of D609 and its potential applications in different fields.
合成方法
The synthesis of D609 involves a multistep process that starts with the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxyphenol in the presence of a base. The resulting product is then reacted with 1,3-cyclohexanedione in the presence of a Lewis acid catalyst to form the final product, D609. This synthesis method has been optimized to improve the yield and purity of the final product.
科学研究应用
D609 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of D609 is its ability to inhibit 9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, which is an enzyme that plays a crucial role in the production of phosphatidylcholine. This inhibition has been shown to have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
属性
产品名称 |
9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |
|---|---|
分子式 |
C27H24Cl2O5 |
分子量 |
499.4 g/mol |
IUPAC 名称 |
9-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C27H24Cl2O5/c1-32-24-13-15(11-12-21(24)33-14-16-17(28)5-2-6-18(16)29)25-26-19(30)7-3-9-22(26)34-23-10-4-8-20(31)27(23)25/h2,5-6,11-13,25H,3-4,7-10,14H2,1H3 |
InChI 键 |
ZAHMJQZXBHKLGS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC5=C(C=CC=C5Cl)Cl |
规范 SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC5=C(C=CC=C5Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![N-(4-methoxyphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305633.png)

![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)


![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)